MC2392

HDAC inhibition enzyme assay epigenetics

MC2392 is a rationally designed hybrid molecule that covalently links all-trans retinoic acid (ATRA) to the 2-aminoanilide pharmacophore of the class I HDAC inhibitor MS-275 (entinostat). Unlike conventional HDAC inhibitors that broadly target multiple HDAC-containing complexes, MC2392 was engineered to exploit the close physical proximity of retinoid- and HDAC-binding proteins within the PML-RARα repressive complex characteristic of acute promyelocytic leukemia (APL).

Molecular Formula C26H34N2O
Molecular Weight 390.56096
Cat. No. B1150117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC2392
SynonymsMC-2392;  MC2392;  MC 2392.; (2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide
Molecular FormulaC26H34N2O
Molecular Weight390.56096
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

MC2392 for Targeted APL Research: A Hybrid Retinoid-HDAC Inhibitor with Context-Selective Mechanism


MC2392 is a rationally designed hybrid molecule that covalently links all-trans retinoic acid (ATRA) to the 2-aminoanilide pharmacophore of the class I HDAC inhibitor MS-275 (entinostat) [1]. Unlike conventional HDAC inhibitors that broadly target multiple HDAC-containing complexes, MC2392 was engineered to exploit the close physical proximity of retinoid- and HDAC-binding proteins within the PML-RARα repressive complex characteristic of acute promyelocytic leukemia (APL) [1]. Paradoxically, the compound exhibits weak ATRA activity and essentially no standalone HDAC inhibitory activity in biochemical or cellular assays [1], yet induces rapid, caspase-8-dependent cell death selectively in PML-RARα-expressing cells [1]. This context-dependent mechanism makes MC2392 a uniquely tailored chemical probe for studying targeted degradation of oncogenic transcription complexes.

MC2392 Procurement: Why Conventional Retinoids and HDAC Inhibitors Cannot Substitute


Substituting MC2392 with its individual components—ATRA or MS-275—or with other HDAC inhibitors fails to replicate its unique pharmacological profile. MC2392 lacks the broad HDAC inhibitory activity of MS-275 and the strong retinoid differentiation activity of ATRA [1]. Instead, it functions through a context-dependent mechanism: it binds the RARα moiety of the PML-RARα fusion protein and selectively inhibits HDACs resident in that specific repressive complex [1]. Conventional HDAC inhibitors such as MS-275 produce genome-wide histone hyperacetylation, whereas MC2392 alters H3 acetylation at only a small subset of PML-RARα binding sites [1][2]. Furthermore, MC2392 induces rapid caspase-8-dependent cell death rather than the differentiation program triggered by ATRA [1]. These mechanistic distinctions mean that experimental results obtained with MC2392 cannot be recapitulated by simply combining ATRA and an HDAC inhibitor, making compound identity critical for APL-focused studies of targeted protein complex degradation.

MC2392 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


HDAC Enzyme Inhibitory Activity: MC2392 vs. MS-275

MC2392 displays essentially no HDAC inhibitory activity in vitro, in stark contrast to its parent compound MS-275, which is a potent class I HDAC inhibitor [1]. The paper explicitly states that despite incorporating the 2-aminoanilide HDAC-inhibitor tail of MS-275, MC2392 'elicits weak ATRA and essentially no HDACi activity in vitro or in vivo' [1]. This is not a marginal reduction but a near-complete loss of standalone HDAC inhibition.

HDAC inhibition enzyme assay epigenetics

Genome-Wide Histone H3 Acetylation Selectivity: MC2392 vs. MS-275 in NB4 APL Cells

Genome-wide ChIP-seq analysis for H3K9K14 acetylation in NB4 cells revealed that MC2392 induces acetylation changes at only a small subset of PML-RARα binding sites, whereas MS-275 produces broad, genome-wide hyperacetylation [1][2]. The GEO dataset (GSE50958) confirms this was a direct four-condition comparison (DMSO, ATRA, MS-275, MC2392) within the same experimental system [2]. The paper notes that 'in contrast with the genome-wide effects of MS-275 on histone H3 acetylation, MC2392 induces acetylation at only a small subset of PML-RARα-binding sites' [1].

ChIP-seq H3K9K14 acetylation epigenomic profiling

Context-Selective Cytotoxicity: MC2392 Activity in PML-RARα-Positive vs. PML-RARα-Negative Cells

MC2392 induces cell death exclusively in cells expressing the PML-RARα oncofusion protein. The original study demonstrated that 'solid and leukemic tumors are not affected by MC2392, but expression of PML-RARα conveys efficient MC2392-induced cell death' [1]. This was validated by showing that transient expression of PML-RARα in otherwise insensitive U937 and K562 cells conferred susceptibility to MC2392-induced killing [1]. In contrast, ATRA and MS-275 affect a much broader range of cell types.

APL PML-RARα context-dependent cell death

Host Cell Cytotoxicity: MC2392 vs. MC2780 in Human Retinal Pigment Epithelial Cells

In a 2022 study profiling structurally diverse HDAC inhibitors, MC2392 (compound 8) exhibited markedly lower cytotoxicity toward non-malignant human retinal pigment epithelial (RPE) cells compared to the more potent HDAC inhibitor MC2780 (compound 4) [1]. MC2392 displayed an IC50 > 50 μM in RPE cells after 48 hours, while MC2780 showed an IC50 of 15.6 μM [1]. At 25 μM, MC2392 maintained 98.8% RPE cell viability, whereas MC2780 reduced viability to 40.4% at the same concentration [1].

cytotoxicity therapeutic window selectivity index

Antiparasitic Activity Against Schistosoma mansoni NTS: MC2392 vs. MS-275

In a head-to-head screening panel against Schistosoma mansoni newly transformed schistosomula (NTS), MC2392 (compound 8) demonstrated superior death induction compared to its parent HDAC inhibitor MS-275 (compound 9) [1]. At 20 μM, MC2392 induced 71.1% NTS death versus 42.3% for MS-275, and its IC50 was determined as 12.77 μM, while MS-275 failed to reach 50% inhibition even at the highest concentration tested (IC50 > 20 μM) [1].

Schistosoma mansoni antiparasitic HDAC inhibitor screening

Cell Death Mechanism: Caspase-8-Dependent Apoptosis by MC2392 vs. Differentiation by ATRA

MC2392 triggers a cell death mechanism distinct from ATRA-induced differentiation. ATRA at pharmacological doses dissociates the PML-RARα-HDAC repressive complex to induce granulocytic differentiation, whereas MC2392 induces rapid, caspase-8-dependent apoptosis accompanied by RIP1 induction and ROS production [1]. Western blot analysis confirmed that MC2392 treatment causes rapid PML-RARα protein degradation in NB4 cells, similar to ATRA, but MC2392 acts as a weak retinoid overall when compared with ATRA [1]. RNA-seq revealed that MC2392 alters expression of stress-responsive and apoptotic genes, a transcriptional signature that diverges from the differentiation program driven by ATRA [1][2].

caspase-8 apoptosis PML-RARα degradation

MC2392 Optimal Procurement Scenarios: Research and Screening Applications


Targeted PML-RARα Complex Degradation Studies in APL Models

MC2392 is the compound of choice for experiments investigating context-dependent degradation of the PML-RARα-HDAC repressive complex. As demonstrated by Western blot evidence, MC2392 induces rapid PML-RARα protein degradation in NB4 cells [1], while its lack of broad HDAC inhibitory activity ensures that observed effects are attributable to targeted complex disruption rather than genome-wide epigenetic perturbation [1]. This makes MC2392 uniquely suited for dissecting the molecular determinants of PML-RARα turnover without the confounding variables introduced by pan-HDAC inhibitors or strong retinoids.

Caspase-8-Dependent Apoptosis Pathway Dissection in Leukemia

For researchers studying non-canonical, caspase-8-driven apoptotic pathways in leukemia, MC2392 provides a selective trigger. Unlike ATRA, which activates a differentiation program, MC2392 elicits rapid caspase-8-dependent cell death with concomitant RIP1 upregulation and ROS production [1]. RNA-seq data confirms that MC2392 induces a stress-responsive and apoptotic transcriptional signature distinct from ATRA [1][2]. Procurement of MC2392 is indicated for studies requiring clean activation of extrinsic apoptotic pathways in a PML-RARα-dependent manner.

HDAC Inhibitor Screening Panels for Antiparasitic Drug Discovery

MC2392 (compound 8) has been validated in parasitic HDAC inhibitor screening and demonstrated a favorable profile against S. mansoni NTS (IC50 12.77 μM) with low host cell toxicity (RPE IC50 > 50 μM) [1]. Its inclusion in HDACi screening libraries is supported by direct comparative data showing superior antischistosomal activity relative to MS-275 (1.68-fold greater NTS death at 20 μM) and substantially lower cytotoxicity than MC2780 (IC50 > 50 μM vs. 15.6 μM) [1]. This selectivity profile positions MC2392 as a valuable reference compound for structure-activity relationship (SAR) campaigns aiming to decouple antiparasitic potency from host toxicity.

Epigenomic Profiling of Locus-Specific Histone Acetylation Changes

MC2392 is uniquely suited for ChIP-seq studies requiring restricted, locus-specific modulation of histone acetylation rather than global hyperacetylation. Genome-wide ChIP-seq in NB4 cells established that MC2392 alters H3K9K14 acetylation at only a small subset of PML-RARα binding sites, in stark contrast to MS-275 which produces genome-wide hyperacetylation [1][2]. Researchers performing epigenomic profiling to map PML-RARα target loci or to study the functional consequences of localized acetylation changes should select MC2392 over broad-spectrum HDAC inhibitors.

Quote Request

Request a Quote for MC2392

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.